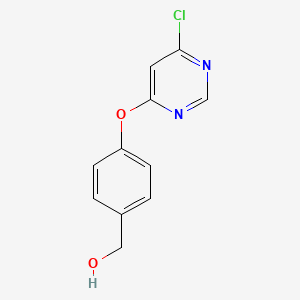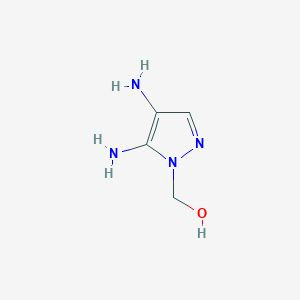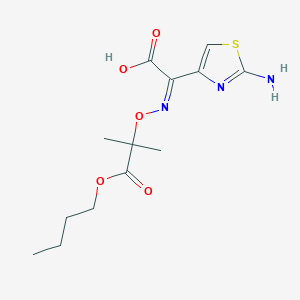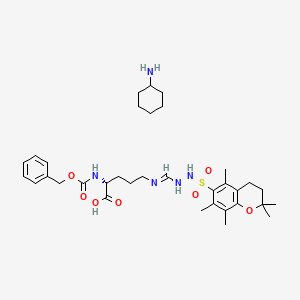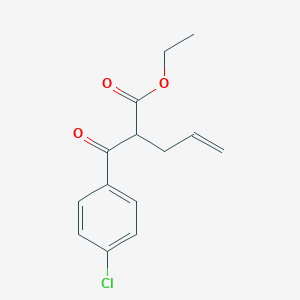
Ethyl2-(4-chlorobenzoyl)pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate is an organic compound with the molecular formula C14H15ClO3 It is a derivative of pentenoic acid and features a chlorobenzoyl group attached to the second carbon of the pentenoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate typically involves the esterification of 4-chlorobenzoic acid with ethyl pent-4-enoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pentenoate chain can also interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-(4-fluorobenzoyl)pent-4-enoate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and biological activity.
Ethyl 2-(4-methylbenzoyl)pent-4-enoate: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
Ethyl 2-(4-nitrobenzoyl)pent-4-enoate:
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C14H15ClO3 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorobenzoyl)pent-4-enoate |
InChI |
InChI=1S/C14H15ClO3/c1-3-5-12(14(17)18-4-2)13(16)10-6-8-11(15)9-7-10/h3,6-9,12H,1,4-5H2,2H3 |
Clé InChI |
RGKYFMRUKRARML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)C(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


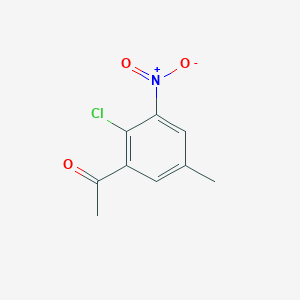
![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)


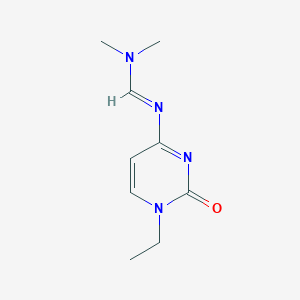
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)


